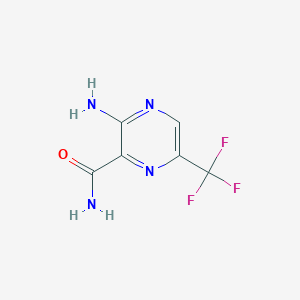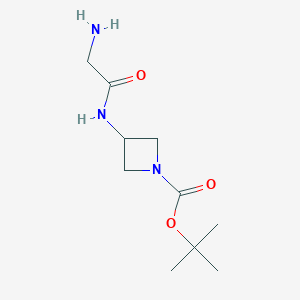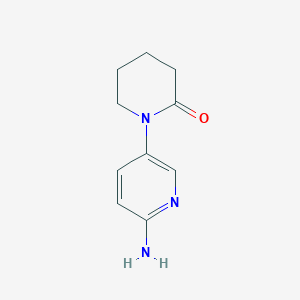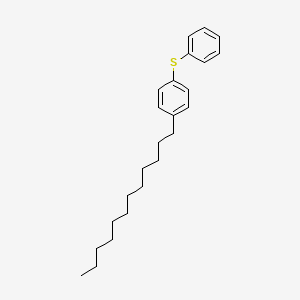
1-Dodecyl-4-(phenylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-4-(phenylthio)benzene is an organic compound characterized by a benzene ring substituted with a dodecyl group and a phenylthio group. This compound is part of the broader class of benzene derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dodecyl-4-(phenylthio)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the reaction of dodecylbenzene with thiophenol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 1-Dodecyl-4-(phenylthio)benzene may involve large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecyl-4-(phenylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the phenylthio group to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo further substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or nitrated benzene derivatives
Applications De Recherche Scientifique
1-Dodecyl-4-(phenylthio)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Dodecyl-4-(phenylthio)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The phenylthio group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The dodecyl group enhances the compound’s hydrophobicity, affecting its solubility and distribution in various environments .
Comparaison Avec Des Composés Similaires
1-Dodecylbenzene: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
4-Phenylthiophenol: Contains a phenylthio group but lacks the dodecyl chain, affecting its hydrophobic properties.
Dodecylthiol: Contains a thiol group instead of a phenylthio group, leading to different reactivity and applications
Uniqueness: 1-Dodecyl-4-(phenylthio)benzene is unique due to the presence of both a long hydrophobic dodecyl chain and a reactive phenylthio group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C24H34S |
|---|---|
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
1-dodecyl-4-phenylsulfanylbenzene |
InChI |
InChI=1S/C24H34S/c1-2-3-4-5-6-7-8-9-10-12-15-22-18-20-24(21-19-22)25-23-16-13-11-14-17-23/h11,13-14,16-21H,2-10,12,15H2,1H3 |
Clé InChI |
BKWPBSKBTPDIMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


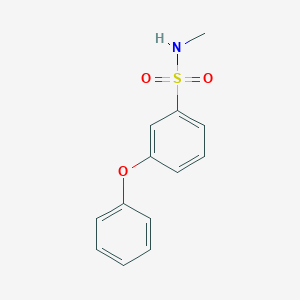
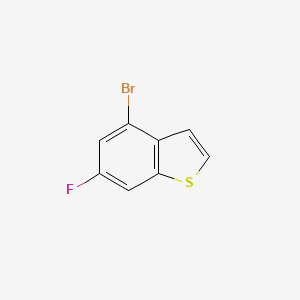
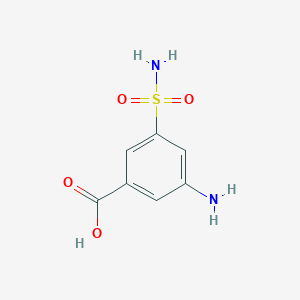
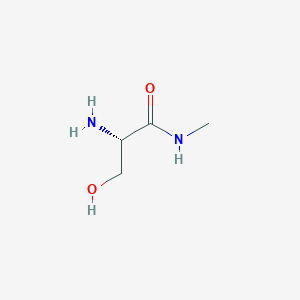
![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)
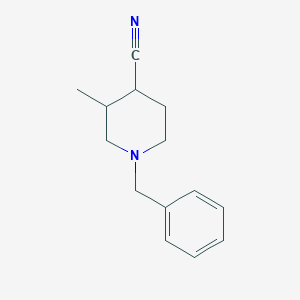
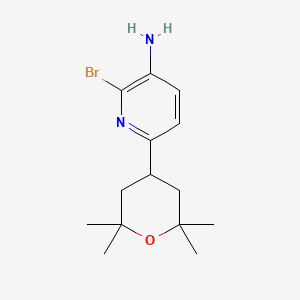
![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)



